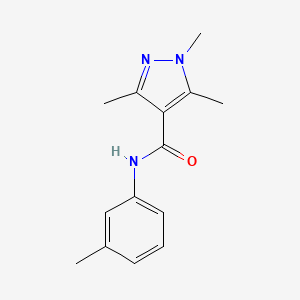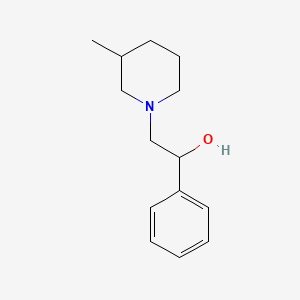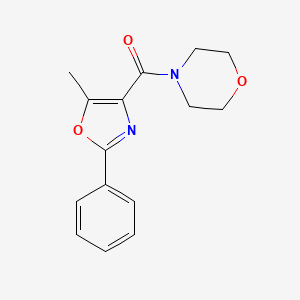
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide, also known as SR9009, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a selective androgen receptor modulator (SARM) that has been shown to have a wide range of biochemical and physiological effects in laboratory experiments.
作用機序
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide works by binding to the Rev-Erbα protein, which plays a key role in regulating the body's circadian rhythm and metabolism. By binding to this protein, 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide can increase the expression of genes involved in energy metabolism, leading to increased energy expenditure and fat burning.
Biochemical and Physiological Effects:
Studies have shown that 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide can improve endurance and exercise capacity in animal models, leading to increased physical performance. Additionally, this compound has been shown to increase metabolic activity in skeletal muscle cells, leading to increased energy expenditure and fat burning. Other studies have suggested that 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide may have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide is its potential applications in scientific research, particularly in the fields of metabolism and exercise physiology. However, there are also some limitations to using this compound in lab experiments, including the need for specialized equipment and expertise to synthesize and analyze it.
将来の方向性
There are many potential future directions for research on 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide, including further studies on its mechanisms of action, its potential applications in the treatment of muscle wasting disorders and other conditions that impact physical performance, and its potential neuroprotective effects. Additionally, future research may focus on developing new synthetic methods for 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide that are more efficient and cost-effective.
合成法
The synthesis of 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide involves several steps, including the reaction of 3-methylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting pyrazole with 4-chlorobutyryl chloride. The final step involves the reaction of the resulting intermediate with 1,3,5-trimethylpyrazole-4-carboxylic acid to yield 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide.
科学的研究の応用
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of metabolism and exercise physiology. This compound has been shown to increase metabolic activity in skeletal muscle cells, leading to increased energy expenditure and fat burning. Additionally, 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide has been shown to improve endurance and exercise capacity in animal models, making it a promising candidate for the treatment of muscle wasting disorders and other conditions that impact physical performance.
特性
IUPAC Name |
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-6-5-7-12(8-9)15-14(18)13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMXPTDUHLPIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)








![N-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B7469050.png)

![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)

![2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)